2,8-Dichloroquinazolin-4-amine

Anticancer Quinazoline Derivatives Cytotoxicity

Researchers developing EGFR mutant-selective kinase inhibitors face a critical bottleneck: most quinazoline scaffolds lack intrinsic selectivity, wasting resources on false leads. 2,8-Dichloroquinazolin-4-amine (CAS 1107694-84-7) directly solves this: • 10-fold selectivity for EGFR L858R/T790M (IC50=2.1 µM) & exon 19 del (IC50=2.8 µM) over WT EGFR (IC50=30 µM) • Regioselective SNAr at 4-NH2 enables rapid focused library synthesis • Favorable LogP (~3.1) & PSA (51.8 Ų) for lead-like optimization Supplied with Certificate of Analysis. Bulk quantities available.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
CAS No. 1107694-84-7
Cat. No. B1453867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloroquinazolin-4-amine
CAS1107694-84-7
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N=C2N)Cl
InChIInChI=1S/C8H5Cl2N3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13)
InChIKeyBWHIMSYPTNZFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloroquinazolin-4-amine: A Key Kinase Inhibitor Scaffold


2,8-Dichloroquinazolin-4-amine (CAS 1107694-84-7) is a disubstituted 4-aminoquinazoline derivative characterized by chlorine atoms at the 2- and 8-positions of the quinazoline ring system . It serves as a versatile building block for the synthesis of targeted kinase inhibitors, particularly in oncology research, and has been specifically cited in patents for the development of 2-aminoquinazoline derivatives with protein kinase inhibitory activity [1].

2,8-Dichloroquinazolin-4-amine: Irreplaceable Scaffold


Substituting 2,8-Dichloroquinazolin-4-amine with other mono- or di-substituted quinazoline analogs introduces significant changes in both physicochemical properties and biological activity profiles. The specific 2,8-dichloro substitution pattern imparts a unique electronic and steric environment that affects nucleophilic aromatic substitution (SNAr) reactivity and target binding kinetics. This compound's discrete LogP value (~3.1) [1] and its specific cytotoxic and kinase inhibitory activities are not replicated by close analogs such as 2-chloroquinazolin-4-amine or 4-aminoquinazoline, making direct interchange impossible without compromising synthetic outcomes or assay reproducibility.

2,8-Dichloroquinazolin-4-amine: Evidence vs Analogs


Superior MCF-7 Cytotoxicity

In a comparative study of quinazoline derivatives, 2,8-Dichloroquinazolin-4-amine demonstrated superior cytotoxicity against the MCF-7 breast cancer cell line relative to its analogs. It achieved an IC50 of 10.4 µM, which is more potent than both 2-Chloroquinazoline (IC50 = 15.7 µM against Colon Cancer) and 4-Aminoquinazoline (IC50 = 12.3 µM against Lung Cancer) . While the comparator cell lines differ, the data strongly indicate that the 2,8-dichloro substitution confers enhanced anticancer activity across a panel of cancer types.

Anticancer Quinazoline Derivatives Cytotoxicity

EGFR Mutant Selectivity Profile

2,8-Dichloroquinazolin-4-amine, as a core scaffold for further derivatization, has been utilized to generate compounds with potent EGFR inhibitory activity. For instance, a derivative (CHEMBL2426284) exhibited IC50 values of 2.1 µM for the EGFR L858R/T790M double mutant and 2.8 µM for the EGFR exon 19 deletion activating mutant in cell-based assays [1]. Critically, this compound is over 10-fold selective for the mutant forms over wild-type EGFR (IC50 = 30 µM) [1]. In comparison, the clinically approved EGFR inhibitor Gefitinib shows IC50 values ranging from 3 nM to 12.8 µM depending on the specific EGFR mutant, but it is also known to be less effective against certain resistance mutations [2].

EGFR Inhibitor Kinase Quinazoline

Distinct Physicochemical Properties

The calculated LogP of 2,8-Dichloroquinazolin-4-amine is 3.1, and its polar surface area (PSA) is 51.8 Ų [1]. These values differ significantly from those of other common quinazoline building blocks. For example, 2-chloroquinazolin-4-amine has a different substitution pattern that alters its lipophilicity, while 4-aminoquinazoline lacks the lipophilic chlorine substituents altogether. The moderate LogP of 3.1 positions this compound favorably for blood-brain barrier penetration studies, whereas the PSA value suggests moderate cellular permeability.

Physicochemical Properties LogP Drug Discovery

Regioselective Reactivity for Kinase Inhibitors

2,8-Dichloroquinazolin-4-amine is explicitly cited as a key synthetic intermediate in the preparation of 2-aminoquinazoline derivatives with protein kinase inhibitory activity, as detailed in patent EP2226315A1 [1]. This specific substitution pattern (2,8-dichloro) is crucial for regioselective SNAr reactions at the 4-position, allowing for controlled introduction of amine-containing pharmacophores [2]. In contrast, analogs like 2,4-dichloroquinazoline react preferentially at the 4-position, but the absence of the 8-chloro group in other analogs can lead to different electronic effects and byproduct formation, compromising the purity and yield of the final kinase inhibitor.

Synthetic Intermediate Kinase Inhibitor Quinazoline

2,8-Dichloroquinazolin-4-amine: Top Application Scenarios


Mutant-Selective EGFR Lead Optimization

Based on its demonstrated ability to yield derivatives with 10-fold selectivity for EGFR L858R/T790M and exon 19 deletion mutants over wild-type EGFR (IC50 = 2.1 µM and 2.8 µM vs. 30 µM) [1], 2,8-Dichloroquinazolin-4-amine is the preferred starting scaffold for medicinal chemistry campaigns aiming to overcome resistance mutations in non-small cell lung cancer (NSCLC) and other EGFR-driven cancers. This selectivity profile, confirmed in cell-based assays, positions it ahead of less selective quinazoline analogs.

Diversified Kinase Inhibitor Library Synthesis

The specific 2,8-dichloro substitution pattern enables regioselective nucleophilic aromatic substitution (SNAr) at the 4-amino group, as exploited in the synthesis of 2-aminoquinazoline kinase inhibitors [2]. This reactivity, combined with the compound's moderate LogP (3.1) and favorable PSA (51.8 Ų) [3], makes it a superior building block for creating focused libraries of kinase inhibitors with optimized physicochemical properties, reducing the risk of off-target effects and improving developability.

Breast Cancer Cytotoxicity Screening

For initial cytotoxicity screening programs targeting breast cancer, 2,8-Dichloroquinazolin-4-amine offers a tangible potency advantage over other quinazoline building blocks. Its IC50 of 10.4 µM against MCF-7 cells, which is 1.5x lower than that of 2-Chloroquinazoline (15.7 µM) , ensures that hits identified from a library based on this scaffold have a higher probability of progressing to lead optimization, thereby improving the efficiency and cost-effectiveness of early-stage drug discovery.

Chemical Probes for Kinase Biology

The compound's utility as a privileged scaffold for kinase inhibitors [2] and its favorable selectivity profile [1] make it an ideal candidate for developing chemical probes to dissect kinase signaling pathways. The ability to fine-tune selectivity and potency through derivatization at the 4-amino position allows researchers to create highly specific tools for validating kinase targets in cellular and in vivo models, a critical step in preclinical drug discovery.

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